

A Comparative Analysis of Baeocystin: Evaluating Anecdotal Claims of a Gentle Hallucinogenic Experience

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Compound of Interest

Compound Name: *Baeocystin*

Cat. No.: *B1212335*

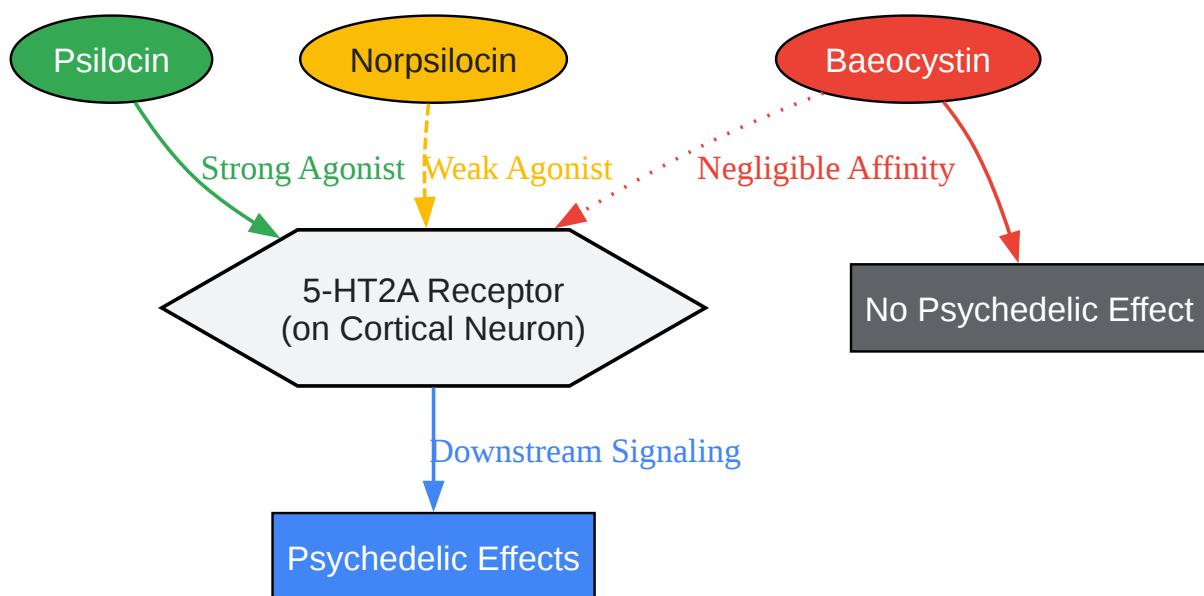
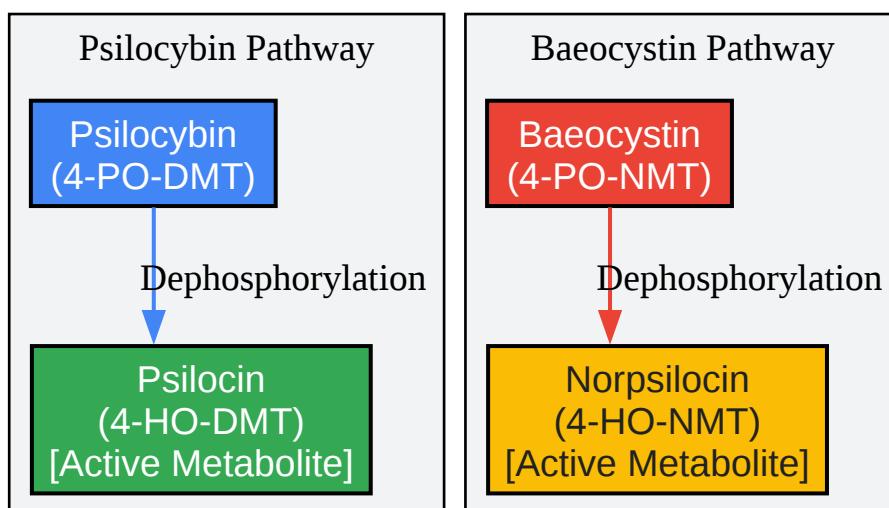
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Introduction

Baeocystin (4-phosphoryloxy-N-methyltryptamine) is a tryptamine alkaloid and a structural analog of psilocybin, found as a minor component in many species of psychoactive mushrooms.^[1] Anecdotal reports, primarily from the 1990s by chemist Jochen Gartz, have suggested that **baeocystin** is a psychedelic compound in its own right, capable of producing a "gentle hallucinogenic experience" at a 4 mg dose and effects comparable to psilocybin at a 10 mg dose.^{[1][2]} However, these claims are contested by other anecdotal accounts and, more significantly, are not supported by recent preclinical pharmacological studies.^{[1][3]} This guide provides a comparative analysis of **baeocystin** against its well-studied analogs, psilocybin and psilocin, presenting available experimental data to objectively evaluate its purported psychoactive effects for an audience of researchers and drug development professionals.

Pharmacology and Metabolic Pathways

Psychedelic tryptamines like psilocybin are known to exert their effects primarily through agonist activity at serotonin receptors, particularly the 5-HT2A subtype.^{[3][4][5]} Psilocybin is a prodrug, meaning it is metabolically converted in the body to its active form, psilocin, which readily crosses the blood-brain barrier and activates these receptors.^{[3][4][6]} Similarly, **baeocystin** is understood to be a prodrug for norpsilocin (4-hydroxy-N-methyltryptamine).^[1] The psychoactive potential of these compounds is therefore dependent on both their metabolic conversion and the ability of their active metabolites to engage the 5-HT2A receptor.



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